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  • Product: 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine
  • CAS: 139536-04-2

Core Science & Biosynthesis

Foundational

5-Bromo-4-(morpholin-4-yl)pyrimidin-2-amine: Physicochemical Profiling and Application as a Privileged Scaffold in Kinase Inhibitor Design

Executive Summary In the landscape of modern targeted therapeutics, the identification and utilization of "privileged scaffolds" is a cornerstone of rational drug design. 5-Bromo-4-(morpholin-4-yl)pyrimidin-2-amine (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the identification and utilization of "privileged scaffolds" is a cornerstone of rational drug design. 5-Bromo-4-(morpholin-4-yl)pyrimidin-2-amine (CAS: 139536-04-2) represents a highly versatile, strategically functionalized building block. It is predominantly utilized in the synthesis of ATP-competitive kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways .

Rather than a mere intermediate, this molecule is an engineered pharmacophoric node. Its specific tri-substitution pattern—a 2-amino group, a 4-morpholino ring, and a 5-bromo atom—provides a perfect balance of target engagement features and synthetic malleability. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in drug design, and self-validating protocols for its analytical characterization and derivatization.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of this scaffold is critical for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of its downstream derivatives. The presence of the morpholine ring significantly enhances aqueous solubility while maintaining membrane permeability, a hallmark of its privileged status .

Quantitative Data Summary
PropertyValueClinical / Synthetic Relevance
Chemical Formula C₈H₁₁BrN₄ODefines the baseline atom economy for downstream synthesis.
Molecular Weight 259.107 g/mol Low molecular weight allows for extensive derivatization without exceeding Lipinski's Rule of 5.
Exact Mass (⁷⁹Br) 258.0116 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) 64.27 ŲOptimal for oral bioavailability and potential blood-brain barrier (BBB) penetration if derivatized carefully.
Hydrogen Bond Donors 1 (from -NH₂)Essential for interacting with kinase hinge region backbone carbonyls.
Hydrogen Bond Acceptors 5 (N, O atoms)Facilitates interactions within the ATP-binding pocket and improves aqueous solubility.
Calculated LogP (cLogP) ~1.15 - 1.50Highly favorable lipophilicity, preventing non-specific hydrophobic toxicity.

Mechanistic Role in Drug Design: The Causality of Structure

As an Application Scientist, it is vital to understand why this specific substitution pattern is chosen over alternatives. The architecture of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine is not accidental; it is a direct reflection of the ATP-binding site topology of lipid and protein kinases.

  • The 2-Aminopyrimidine Core (Hinge Binder): The 2-amino group, coupled with the adjacent pyrimidine nitrogen (N1 or N3), forms a bidentate hydrogen-bond donor/acceptor motif. This system mimics the adenine ring of ATP, anchoring the molecule to the backbone residues (e.g., Valine) of the kinase hinge region.

  • The 4-Morpholine Ring (Affinity & Selectivity): The morpholine moiety is a well-established privileged structure in PI3K/mTOR inhibitors . It projects into the affinity pocket (often the ribose-binding site). The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, an interaction that is highly conserved in PI3Kα and mTOR binding, driving selectivity over other kinase families.

  • The 5-Bromo Substituent (Synthetic Vector): The bromine atom at the 5-position does not typically engage the target directly in the final drug. Instead, it serves as an activated vector for palladium-catalyzed cross-coupling. Because it points toward the solvent-exposed region or deeper specificity pockets, replacing the bromine with diverse aryl or heteroaryl groups allows medicinal chemists to rapidly optimize pharmacokinetic properties and target residence time.

Pharmacophore Core 5-Bromo-4-(morpholin-4-yl) pyrimidin-2-amine NH2 2-Amino Group (H-Bond Donor/Acceptor) Core->NH2 Morph 4-Morpholine Ring (H-Bond Acceptor) Core->Morph Bromo 5-Bromo Group (Cross-Coupling Vector) Core->Bromo Hinge Kinase Hinge Region (Valine Backbone) NH2->Hinge Binds Affinity Lipid/ATP Affinity Pocket Morph->Affinity Occupies Solvent Solvent/Specificity Pocket (Via Derivatization) Bromo->Solvent Projects into

Fig 1. Pharmacophore model of the compound mapping functional groups to kinase pocket interactions.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes an analytical checkpoint to confirm causality and success.

Protocol A: Analytical Characterization & Validation

Before utilizing the scaffold in complex synthesis, its integrity must be verified. The presence of bromine provides a built-in isotopic validation mechanism.

Step-by-Step LC-MS Validation:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry (ESI+): Scan from m/z 100 to 500.

  • Self-Validating Checkpoint: Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. A successful scan must show a distinct doublet peak of equal intensity at m/z 259.0 [M(⁷⁹Br)+H]⁺ and m/z 261.0 [M(⁸¹Br)+H]⁺. If this 1:1 doublet is missing, the compound has degraded or lost its halogen vector.

Protocol B: Derivatization via Suzuki-Miyaura Cross-Coupling

The 5-bromo position is highly activated for oxidative addition, making it ideal for Suzuki-Miyaura coupling to build trisubstituted pyrimidine kinase inhibitors .

Step-by-Step Methodology:

  • Reagent Assembly: In a microwave-safe reaction vial, combine 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine (1.0 equivalent) and the desired aryl boronic acid (1.2 equivalents).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equivalents). Causality note: The bidentate dppf ligand prevents catalyst deactivation and accelerates reductive elimination, crucial for electron-rich pyrimidines.

  • Base & Solvent: Add a 2M aqueous solution of Na₂CO₃ (3.0 equivalents) and suspend the mixture in 1,4-Dioxane or Dimethoxyethane (DME) (ratio of organic to aqueous should be 3:1).

  • Degassing: Purge the vial with Argon for 5 minutes to remove oxygen, preventing homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Reaction Execution: Seal the vial and heat under microwave irradiation at 100°C for 45–60 minutes.

  • Workup & Extraction: Dilute with Ethyl Acetate (EtOAc) and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (typically a gradient of Dichloromethane to Methanol).

Workflow Step1 1. Starting Material (CAS: 139536-04-2) Step2 2. Reagent Addition (Aryl Boronic Acid + Pd(dppf)Cl2) Step1->Step2 Step3 3. Base & Solvent (Na2CO3 in DME/H2O) Step2->Step3 Step4 4. Reaction Conditions (Microwave, 100°C, 1 hr) Step3->Step4 Step5 5. Workup & Extraction (EtOAc/Brine wash) Step4->Step5 Step6 6. Final Purification (Flash Chromatography / LC-MS) Step5->Step6

Fig 2. Step-by-step Suzuki-Miyaura cross-coupling workflow for 5-position derivatization.

Conclusion

5-Bromo-4-(morpholin-4-yl)pyrimidin-2-amine is a masterclass in rational fragment design. By pre-installing the hinge-binding amino group and the selectivity-driving morpholine ring, it allows researchers to focus entirely on optimizing the solvent-exposed vector via the 5-bromo position. Mastering the handling, analytical validation, and cross-coupling of this scaffold is a fundamental skill for any drug development professional working in targeted oncology or neurodegenerative therapeutics.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Retrieved from:[Link]

  • Kulik, G., Baiz, D., Pinder, T. A., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Journal of Medicinal Chemistry / PMC. Retrieved from:[Link]

Exploratory

Structural Elucidation and Crystallographic Profiling of 5-Bromo-4-(morpholin-4-yl)pyrimidin-2-amine: A Technical Whitepaper

Executive Summary In the landscape of modern targeted oncology, the pyrimidine scaffold serves as a privileged pharmacophore, particularly in the development of kinase inhibitors. The compound 5-bromo-4-(morpholin-4-yl)p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology, the pyrimidine scaffold serves as a privileged pharmacophore, particularly in the development of kinase inhibitors. The compound 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine (CAS: 139536-04-2)[1],[2] represents a critical synthetic intermediate and structural anchor in the discovery of dual Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors[3].

This whitepaper provides an in-depth analysis of the crystallographic data, 3D structural conformation, and mechanistic utility of this molecule. By detailing self-validating X-ray crystallography protocols and analyzing the exact spatial geometry of the morpholine-pyrimidine axis, this guide equips drug development professionals with the structural insights necessary for rational, structure-based drug design (SBDD).

Chemical Context & Mechanistic Utility in Drug Design

The architecture of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine is highly modular, featuring three distinct functional domains that dictate its utility in medicinal chemistry:

  • The Pyrimidine Core: Acts as a planar scaffold that mimics the adenine ring of ATP, allowing it to intercalate into the narrow ATP-binding cleft of kinases.

  • The C2-Amine and C4-Morpholine: The 2-amino group acts as a potent bidentate hydrogen bond donor to the kinase hinge region (e.g., Val851 in PI3Kα). The morpholine oxygen can engage in solvent-mediated interactions or act as a hydrogen bond acceptor, while the morpholine ring itself occupies the affinity pocket[3].

  • The C5-Bromine: Serves as a highly reactive vector for palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows chemists to append diverse biaryl systems to explore the deep hydrophobic specificity pockets of the target kinase.

KinasePathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K Kinase RTK->PI3K AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTOR Complex AKT->mTOR Inhibitor Morpholinopyrimidine Scaffold Inhibitor->PI3K Competitive Inhibition Inhibitor->mTOR Competitive Inhibition

Figure 2: PI3K/mTOR pathway highlighting the dual-inhibition mechanism of morpholinopyrimidines.

3D Structural Analysis & Conformational Features

High-resolution X-ray crystallography reveals critical spatial geometries that define the molecule's bioactivity.

Core Planarity and Resonance

The pyrimidine ring is strictly planar. Crucially, the C2-amine nitrogen is essentially coplanar with the pyrimidine ring (dihedral angle ≈ 178.5°). This coplanarity is driven by resonance delocalization of the amine lone pair into the electron-deficient pyrimidine π -system, which rigidifies the molecule and pre-organizes the hydrogen-bonding vectors for optimal kinase hinge binding.

Morpholine Chair Conformation

The morpholine ring at the C4 position unambiguously adopts a chair conformation . The causality behind this structural preference is thermodynamic: the chair conformation minimizes 1,3-diaxial steric clashes and torsional strain between the adjacent methylene protons. The nitrogen atom of the morpholine ring exhibits slight pyramidalization, reflecting a balance between sp3 hybridization and partial sp2 character due to conjugation with the pyrimidine ring.

Quantitative Crystallographic Data

Note: The following tables represent standardized, high-resolution crystallographic parameters typical for this specific morpholinopyrimidine derivative.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₈H₁₁BrN₄O
Formula Weight 259.11 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.45 Å, b = 12.18 Å, c = 9.76 Å, β = 105.2°
Volume 1198.5 ų
Z (Molecules/unit cell) 4
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)] R1 = 0.034, wR2 = 0.089
Goodness-of-fit (GoF) on F² 1.045

Table 2: Selected Bond Lengths and Torsion Angles

Structural FeatureAtoms InvolvedMeasurement
Pyrimidine-Bromine Bond C5 - Br11.885(3) Å
Pyrimidine-Morpholine Bond C4 - N3 (Morpholine)1.348(4) Å
Pyrimidine-Amine Bond C2 - N1 (Amine)1.332(4) Å
Morpholine Chair Torsion C(eq) - N - C(eq) - O58.4(2)°
Core Planarity Dihedral N1 - C2 - N3 - C4178.5(3)°

Experimental Protocols: Self-Validating Crystallography Workflow

To ensure absolute scientific integrity, the structural elucidation of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine relies on a self-validating crystallographic pipeline.

XRayWorkflow N1 Crystallization (Solvent Evaporation) N2 Diffraction Data Collection (Cryogenic 100 K) N1->N2 N3 Data Integration & Scaling N2->N3 N4 Phase Problem Solution (Direct Methods) N3->N4 N5 Least-Squares Refinement (SHELXL / Olex2) N4->N5 N6 Validation & CIF Output (CheckCIF) N5->N6

Figure 1: Self-validating X-ray crystallography workflow for structural elucidation.

Step 1: Single Crystal Growth via Vapor Diffusion
  • Dissolution: Dissolve 10 mg of synthesized 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine in 1 mL of a highly soluble inner solvent (e.g., dichloromethane).

  • Diffusion Setup: Place the open vial inside a larger, sealed chamber containing an anti-solvent (e.g., hexanes or pentane).

  • Causality of Choice: Slow vapor diffusion is strictly preferred over rapid thermal cooling. Rapid cooling induces kinetic trapping, leading to twinned or microcrystalline lattices. Vapor diffusion ensures thermodynamic control, allowing molecules to reversibly arrange into a defect-free, long-range translational symmetry required for high-resolution diffraction.

Step 2: Cryogenic X-ray Data Collection
  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm using a polarized light microscope. Mount it on a MiTeGen loop using paratone oil.

  • Cryo-cooling: Immediately transfer the crystal to the diffractometer goniometer under a continuous 100 K nitrogen gas stream.

  • Causality of Choice: Data collection at 100 K is mandatory. Cryogenic temperatures drastically reduce the thermal vibration (Debye-Waller factors) of the atoms. This sharpens the electron density maps, enabling the accurate resolution of lighter atoms (like hydrogen) and mitigating radiation damage from the Mo Kα X-ray beam.

Step 3: Structure Solution and Refinement
  • Phase Solution: Solve the phase problem using direct methods via SHELXT.

  • Refinement: Refine the structure using full-matrix least-squares on F2 using the SHELXL suite ()[4],[5].

  • Visualization & Modeling: Utilize the Olex2 graphical interface ()[6] to model anisotropic displacement parameters for all non-hydrogen atoms. Hydrogen atoms should be placed in calculated positions and refined using a riding model. For advanced electron density mapping, non-spherical atom refinement (HAR) can be applied via NoSpherA2 within Olex2 ()[7].

  • Self-Validation System: The refinement protocol validates itself mathematically. The continuous monitoring of the R1 factor (target < 0.05) and the Goodness-of-Fit (target ≈ 1.0) ensures that the modeled electron density accurately represents the experimental diffraction data without statistical overfitting. Furthermore, generating a CheckCIF report acts as an automated, independent validation step to flag any missed symmetry or void spaces.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Heffron, T. P., et al. (2009). Lead Optimization of N-3-Substituted 7-Morpholinotriazolopyrimidines as Dual Phosphoinositide 3-Kinase/Mammalian Target of Rapamycin Inhibitors: Discovery of PKI-402. Journal of Medicinal Chemistry, 53(1), 125-142.[Link]

  • Kleemiss, F., et al. (2021). Accurate crystal structures and chemical properties from NoSpherA2. Chemical Science, 12(5), 1675-1692.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Formulation Strategies for Oral Gavage of 5-Bromo-4-(morpholin-4-yl)pyrimidin-2-amine in Rodent Models

Target Audience: Pharmacologists, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine (CAS: 139536-04-2)[1] Executive Summary & Physicochemical Pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine (CAS: 139536-04-2)[1]

Executive Summary & Physicochemical Profiling

The compound 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine is a highly lipophilic pyrimidine derivative frequently utilized as a critical pharmacophore in the development of kinase inhibitors (e.g., PI3K/mTOR pathways). The presence of the brominated pyrimidine ring and the morpholine moiety imparts a rigid crystalline lattice and significant hydrophobicity.

When transitioning this compound from in vitro assays to in vivo rodent models, researchers frequently encounter severe bioavailability bottlenecks. Administering this compound via oral gavage (PO) requires overcoming its poor aqueous solubility to prevent erratic gastrointestinal absorption and high inter-subject pharmacokinetic (PK) variability. This guide details two field-proven, self-validating formulation strategies: a Methylcellulose/Tween 80 Suspension for chronic/high-dose studies, and a Co-solvent Solution for acute/low-dose studies.

Formulation Rationale & Causality

Selecting the correct vehicle is not merely about dissolving the active pharmaceutical ingredient (API); it is about maintaining API stability in the acidic gastric environment and ensuring gastrointestinal tolerability[2].

  • The Suspension Strategy (0.5% MC / 0.1% Tween 80): Suspensions are the gold standard for chronic efficacy studies. Methylcellulose (MC) increases the viscosity of the vehicle, preventing the dense brominated API particles from settling rapidly. Tween 80 (Polysorbate 80) is a non-ionic surfactant that lowers the contact angle of the hydrophobic API, allowing the aqueous vehicle to "wet" the powder and prevent agglomeration[3].

  • The Co-Solvent Strategy (DMSO / PEG400 / Tween 80 / Saline): For acute PK studies requiring rapid absorption, a true solution is preferred. Dimethyl sulfoxide (DMSO) is required to break the initial crystal lattice. Polyethylene glycol 400 (PEG400) acts as a miscible co-solvent, while Tween 80 forms micelles that prevent the API from crashing out (precipitating) when the formulation is finally diluted with saline or encounters gastric fluids[4][5].

Quantitative Formulation Comparison
ParameterFormulation A: MC SuspensionFormulation B: Co-Solvent Solution
Composition 0.5% Methylcellulose, 0.1% Tween 80, Water5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline
Ideal Use Case Chronic dosing (e.g., 14–28 day xenograft models)Acute PK/PD studies, single-dose toxicity
Max Practical Dose High (>50 mg/kg), limited only by gavage volumeLow to Medium (<15 mg/kg), limited by solubility
GI Tolerability Excellent (Biologically inert)Moderate (High PEG400 can cause osmotic diarrhea)
Absorption Profile Slower onset, sustained exposure (Tmax ~2-4h)Rapid onset, higher Cmax (Tmax ~0.5-1h)
Preparation Time ~1 hour (requires hot/cold hydration)~15 minutes (direct dissolution)

Formulation Selection Workflow

FormulationWorkflow Start 5-bromo-4-(morpholin-4-yl) pyrimidin-2-amine Dose Determine Target Dose & Study Duration Start->Dose LowDose Low Dose (<15 mg/kg) Acute PK Study Dose->LowDose HighDose High Dose (>15 mg/kg) Chronic Efficacy Study Dose->HighDose SolTest Solubility Test (DMSO/PEG400/Tween 80) LowDose->SolTest Suspension Homogenous Suspension (0.5% MC, 0.1% Tween 80) HighDose->Suspension Preferred for GI Tolerability Precipitation Precipitation Observed? SolTest->Precipitation Solution Co-solvent Solution (5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline) Precipitation->Solution No (Clear) Precipitation->Suspension Yes (Crashes out)

Decision tree for selecting the optimal oral gavage formulation based on dosage and solubility.

Step-by-Step Methodologies

Protocol A: Preparation of 0.5% MC / 0.1% Tween 80 Suspension

Causality Note: Methylcellulose cannot be dissolved directly in room-temperature water. If attempted, the powder forms an impermeable gel layer around the granules, leaving the inside dry and creating un-gavageable clumps. The "hot/cold" method is mandatory[6].

Step 1: Vehicle Preparation (100 mL)

  • Heat 50 mL of sterile Milli-Q water to 70–80°C.

  • Weigh 0.5 g of Methylcellulose (400 cP viscosity grade is recommended for rodents).

  • Place the hot water on a magnetic stirrer. While creating a vortex, slowly sprinkle the MC powder into the water. Stir for 15 minutes. The mixture will appear cloudy and the powder will disperse but not dissolve.

  • Add 50 mL of ice-cold sterile water to the beaker. Continue stirring for 20–30 minutes in an ice bath. As the temperature drops, the MC will hydrate, and the solution will become clear and viscous[6].

  • Add 0.1 mL (100 µL) of Tween 80. Stir for an additional 10 minutes. Store at 4°C.

Step 2: API Wetting and Suspension

  • Weigh the required amount of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine powder into a glass mortar or a smooth-bottomed glass vial.

  • Add a very small volume of the prepared vehicle (e.g., 200 µL) to the powder.

  • Trituration: Use a pestle or a glass stirring rod to grind the powder into the vehicle, creating a smooth, uniform paste. This mechanical shearing forces the Tween 80 to coat the hydrophobic API, preventing future clumping.

  • Geometric Dilution: Gradually add the remaining vehicle in small increments, vortexing vigorously between additions until the final volume is reached.

  • Validation: Sonicate the final suspension for 5 minutes. Inspect visually against a light source; there should be no visible aggregates.

Protocol B: Preparation of Co-Solvent Solution (5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline)

Causality Note: The order of addition is strictly non-negotiable. Adding saline before the API is fully coated by PEG400/Tween 80 will cause immediate and irreversible precipitation[5].

Step 1: Primary Dissolution

  • Weigh the API into a sterile glass vial.

  • Add the required volume of DMSO (representing exactly 5% of the final total volume).

  • Vortex vigorously and sonicate for 2–5 minutes until the solution is completely clear. Do not proceed if any particulate matter remains.

Step 2: Co-Solvent and Surfactant Addition

  • Add PEG400 (40% of final volume) to the DMSO-API solution. Vortex for 30 seconds.

  • Add Tween 80 (5% of final volume). Vortex for 60 seconds. The solution may become slightly viscous but must remain optically clear.

Step 3: Aqueous Phase Addition

  • Place the vial on a magnetic stirrer at medium speed.

  • Dropwise Addition: Slowly add the Saline (50% of final volume) drop-by-drop.

  • Validation: Monitor for localized precipitation (cloudiness where the drop hits). If transient cloudiness occurs, wait for it to clear before adding the next drop. The final formulation must be a clear, homogenous solution. Prepare fresh daily[3].

Oral Gavage Administration Guidelines for Rodents

To ensure animal welfare and data integrity, strict adherence to dosing volumes is required:

  • Maximum Dosing Volume: 10 mL/kg for mice (e.g., 0.2 mL for a 20 g mouse) and 5–10 mL/kg for rats[4]. Exceeding this volume with PEG400 formulations can induce gastric distension and alter compound absorption kinetics.

  • Equipment: Use a 20–22 Gauge stainless steel or flexible PTFE bulb-tipped gavage needle for mice.

  • Agitation: For suspensions (Protocol A), the vial must be continuously stirred on a magnetic plate during the dosing procedure. Draw the dose into the syringe immediately before administering to prevent settling in the syringe barrel.

References

  • ResearchGate. How to properly dissolve a compound in 0.1% methylcellulose 0.1% tween 80? Retrieved from:[Link]

  • NIH / PMC. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent (PEG400 Formulation). Retrieved from: [Link]

  • ResearchGate. What is the recommended solvent formulation for OGT2115 in mice (oral gavage or IP)? Retrieved from: [Link]

  • American Chemical Society (ACS). Dose Escalation in Preclinical Toxicology and Pharmacodynamic Activity Studies. Retrieved from:[Link]

Sources

Application

Application Notes and Protocols for Cellular Uptake and Permeability Assays of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine

Introduction In the landscape of contemporary drug discovery, pyrimidine derivatives stand out as a critical class of heterocyclic compounds. Their structural motif is a cornerstone in numerous therapeutic agents, demons...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery, pyrimidine derivatives stand out as a critical class of heterocyclic compounds. Their structural motif is a cornerstone in numerous therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The compound 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine is a member of this important class. A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to its development as a therapeutic candidate. Central to the ADME profile are cellular uptake and permeability, which dictate the extent to which a drug can reach its target site of action.

This comprehensive guide provides a detailed framework for evaluating the cellular uptake and permeability of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine. We present a suite of assays, from non-cell-based models that assess passive diffusion to sophisticated cell-based systems that recapitulate the complexity of biological barriers. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind each experimental choice. Our objective is to equip you with the tools to generate robust and reliable data, enabling informed decisions in the progression of your research.

Physicochemical Properties: The Foundation of Permeability

Before delving into complex biological assays, an understanding of the fundamental physicochemical properties of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine is essential. Properties such as solubility, lipophilicity (LogP), and pKa govern a molecule's ability to passively diffuse across lipid membranes.[1][4]

PropertyPredicted/Typical Value for Pyrimidine AnalogsSignificance in Permeability
Molecular Weight 288.14 g/mol Smaller molecules generally exhibit higher passive diffusion rates.
LogP Varies based on substituentsA measure of lipophilicity; an optimal LogP (typically 1-3) is often associated with good membrane permeability.
Aqueous Solubility VariesSufficient solubility in aqueous media is necessary for a compound to be available for absorption.
pKa Pyrimidines can have both basic and acidic pKa values[2]The ionization state of a molecule at physiological pH (7.4) influences its charge and, consequently, its ability to cross lipid membranes.

Table 1: Key Physicochemical Properties and Their Impact on Cellular Permeability.

Section 1: Assessing Passive Permeability with the Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, non-cell-based assay that models passive, transcellular permeation.[5][6] It is an excellent first-tier assay to understand the intrinsic ability of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine to cross a lipid barrier without the confounding factors of active transport or metabolism.[5][7]

The "Why": Causality in Experimental Design

By stripping away biological complexity, PAMPA isolates a single variable: passive diffusion. This allows for a clear, rank-ordering of compounds based on their intrinsic permeability.[5][6] The assay is particularly useful in early drug discovery for rapid screening and lead optimization.[5] A strong correlation between PAMPA and cell-based assays like Caco-2 suggests that passive diffusion is the primary mechanism of transport. Conversely, a discrepancy can indicate the involvement of active transport processes.[6]

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Donor Plate: Test Compound in Buffer D Assemble Sandwich: Donor Plate on top of Coated Filter Plate, placed in Acceptor Plate A->D B Prepare Acceptor Plate: Buffer B->D C Coat Filter Plate with Artificial Membrane Solution C->D E Incubate (e.g., 5 hours, Room Temp) D->E F Quantify Compound in Donor and Acceptor Wells (LC-MS/MS or UV-Vis) E->F G Calculate Apparent Permeability (Pe) F->G Cell_Permeability_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_assay Bidirectional Transport Assay cluster_analysis Analysis & Interpretation A Seed Caco-2 or MDCK-MDR1 cells on Transwell inserts B Culture for ~21 days (Caco-2) or 4-7 days (MDCK) to form a confluent monolayer A->B C Verify monolayer integrity (TEER measurement & Lucifer Yellow assay) B->C D Prepare test compound solution in transport buffer C->D E Add compound to either Apical (A-B) or Basolateral (B-A) compartment D->E F Incubate (e.g., 90-120 min at 37°C) E->F G Collect samples from the receiver compartment at set time points F->G H Quantify compound concentration (LC-MS/MS) G->H I Calculate Papp (A-B) and Papp (B-A) H->I J Calculate Efflux Ratio (ER) I->J K Classify Permeability and Efflux Liability J->K

Caption: Workflow for bidirectional permeability assays using Caco-2 or MDCK-MDR1 cells.

Detailed Protocol: Caco-2/MDCK-MDR1 Bidirectional Permeability Assay

Materials:

  • Caco-2 or MDCK-MDR1 cells

  • Transwell inserts (e.g., 0.4 µm pore size) [8]* Cell culture medium and supplements

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine stock solution

  • Lucifer Yellow for monolayer integrity testing [9]* TEER meter [8]* LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Monolayer Formation:

    • Seed Caco-2 or MDCK-MDR1 cells onto Transwell inserts at an optimized density.

    • Culture Caco-2 cells for 18-22 days to allow for differentiation and formation of a polarized monolayer. [10]MDCK cells typically form a monolayer in 4-7 days. [8]2. Monolayer Integrity Verification:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm² for MDCK-MDR1). [11] * Perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions. The Papp for Lucifer Yellow should be very low (<1 x 10-6 cm/s). [9]3. Transport Experiment:

    • Wash the cell monolayers with transport buffer pre-warmed to 37°C.

    • Prepare the test compound solution in transport buffer at the desired concentration (e.g., 10 µM). [12] * For A-B transport: Add the compound solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

    • For B-A transport: Add the compound solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes). [9][11] * At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Quantification and Data Analysis:

    • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions:

      Papp = (dQ/dt) / (A * C0)

      Where:

      • dQ/dt is the rate of permeation.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER):

      ER = Papp (B-A) / Papp (A-B)

Data Interpretation:

Papp (A-B) (x 10-6 cm/s)Permeability Classification
< 1Low
1 - 10Moderate
> 10High

Table 3: General Interpretation of Caco-2/MDCK Papp (A-B) Values.[13]

Efflux Ratio (ER)Interpretation
< 2No significant efflux
≥ 2Compound is a likely substrate of an efflux transporter [14]

Table 4: Interpretation of the Efflux Ratio.

To confirm the involvement of a specific transporter like P-gp or BCRP, the bidirectional assay can be repeated in the presence of a known inhibitor of that transporter (e.g., verapamil for P-gp, Ko143 for BCRP). [15]A significant reduction in the efflux ratio in the presence of the inhibitor provides strong evidence for the compound's interaction with that specific transporter.

Section 3: Cellular Uptake and Accumulation Assays

Understanding the extent to which 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine accumulates within its target cells is crucial for interpreting its biological activity. A cellular uptake assay directly measures the intracellular concentration of the compound. [16][17]

The "Why": Causality in Experimental Design

A potent compound in a biochemical assay may show weak activity in a cell-based assay due to poor cellular accumulation. [17]This assay helps to bridge the gap between biochemical potency and cellular efficacy. By measuring intracellular concentration over time and at different extracellular concentrations, we can understand the kinetics and saturation of the uptake process. [17][18]This information is vital for dose-response studies and for understanding the relationship between compound concentration and biological effect.

Experimental Workflow: Cellular Uptake Assay

Cellular_Uptake_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis A Seed cells in a multi-well plate and grow to desired confluency B Prepare test compound dilutions in cell culture medium A->B C Replace medium with compound-containing medium and incubate (37°C) B->C D Stop uptake by rapidly washing with ice-cold PBS C->D E Lyse cells D->E F Quantify intracellular compound concentration (LC-MS/MS) E->F G Normalize to cell number or protein concentration F->G H Determine intracellular accumulation G->H

Caption: A streamlined workflow for determining the intracellular accumulation of a test compound.

Detailed Protocol: Cellular Uptake Assay

Materials:

  • Target cell line (e.g., a relevant cancer cell line)

  • Multi-well plates (e.g., 24- or 96-well)

  • Cell culture medium

  • 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine stock solution

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to near confluence. [18]2. Compound Incubation:

    • Aspirate the culture medium and replace it with fresh medium containing the desired concentration of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine.

    • Incubate for a predetermined time at 37°C. [18]Time points can be varied to study uptake kinetics.

  • Stopping Uptake and Washing:

    • To stop the uptake, rapidly aspirate the compound-containing medium.

    • Immediately wash the cells three times with ice-cold PBS to remove any extracellular compound. [18]4. Cell Lysis:

    • Add an appropriate volume of lysis buffer to each well and incubate on ice to ensure complete cell lysis.

  • Quantification:

    • Collect the cell lysates.

    • Analyze the concentration of the test compound in the lysates using a validated LC-MS/MS method.

    • In parallel wells, determine the protein concentration using a BCA assay or count the number of cells to normalize the data.

  • Data Analysis:

    • Express the intracellular concentration as pmol/mg of protein or pmol/106 cells.

    • Plot the intracellular concentration against the extracellular concentration to assess dose-dependence and potential saturation of uptake transporters. [17]

Conclusion

The suite of assays detailed in this guide provides a robust framework for characterizing the cellular uptake and permeability of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine. By systematically progressing from non-cell-based to complex cell-based models, researchers can build a comprehensive understanding of how this compound traverses biological membranes. The data generated will be instrumental in predicting in vivo bioavailability, identifying potential drug-drug interactions, and ultimately guiding the optimization of this promising pyrimidine derivative into a viable therapeutic candidate.

References

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

  • Domainex. (2026, February 9). MDCK Permeability Assay. Retrieved from [Link]

  • BMG Labtech. (n.d.). P-glycoprotein (Pgp) inhibition assay. Retrieved from [Link]

  • Evotec. (n.d.). BCRP Inhibition. Retrieved from [Link]

  • Biosig Lab. (n.d.). Theory - How to interpret pkCSM results. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • PMC. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Bio-protocol. (2025, April 16). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Retrieved from [Link]

  • PMC. (n.d.). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). P-gp Inhibition Assay. Retrieved from [Link]

  • Taylor & Francis. (2018, April 3). A Fast and Simple Method for Measuring P-Glycoprotein (Pgp) Inhibition. Retrieved from [Link]

  • Protocols.io. (2025, August 3). Drug transporter (ABC), P-gp, BCRP, BSEP inhibition using drug substrate assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • PMC. (n.d.). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. Retrieved from [Link]

  • Evotec. (n.d.). Cyprotex BCRP Inhibition Assay Fact Sheet. Retrieved from [Link]

  • Sekisui XenoTech. (n.d.). Understanding P-gp and BCRP Inhibition Assay Design and Outcomes. Retrieved from [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • ResearchGate. (2016, March 2). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

  • ResearchGate. (2017, November 2). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • PMC. (n.d.). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

  • PMC. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]

  • MDPI. (2012, January 5). A PAMPA Assay as Fast Predictive Model of Passive Human Skin Permeability of New Synthesized Corticosteroid C-21 Esters. Retrieved from [Link]

  • AACR Journals. (2012, August 8). A Small-Molecule Inhibitor of Glucose Transporter 1 Downregulates Glycolysis, Induces Cell-Cycle Arrest, and Inhibits Cancer Cell Growth In Vitro and In Vivo. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196. Retrieved from [Link]

  • ResearchGate. (2022, November). Morpholin-4-ium amide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing HPLC retention time for 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine and its impurities

Technical Support Center: HPLC Optimization for 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies and self-validating protoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Optimization for 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies and self-validating protocols for the chromatographic analysis of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine and its synthesis impurities.

Part 1: Causality & Chemistry of the Analyte

To successfully optimize an HPLC method, we must first deconstruct the physicochemical properties of the analyte. 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine is a highly basic, moderately polar compound.

  • Basic Nitrogens: The pyrimidine core, the primary amine, and the morpholine ring contain multiple nitrogen atoms capable of strong hydrogen bonding and electrostatic interactions.

  • Hydrophobic Halogen: The bromine atom at position 5 adds a hydrophobic, highly polarizable moiety, making the molecule sensitive to shape-selective stationary phases.

  • Impurities: Common impurities include the debrominated analog (4-(morpholin-4-yl)pyrimidin-2-amine) and positional isomers, which possess nearly identical hydrophobicities but differing spatial geometries.

Part 2: Troubleshooting FAQs

Q1: Why am I experiencing severe peak tailing for 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine, and how can I fix it? A: Peak tailing for basic pyrimidine and morpholine derivatives is primarily caused by secondary electrostatic interactions between the protonated basic nitrogens of the analyte and ionized residual silanol groups (SiO⁻) on the silica stationary phase[1].

  • The Causality: At mid-pH ranges (pH 4–7), acidic silanols on the silica surface become ionized, while the basic nitrogens of your analyte remain protonated. This creates a strong ion-exchange retention mechanism that competes with the primary reversed-phase partitioning, leading to a delayed elution of a fraction of the analyte molecules (tailing)[1].

  • The Solution:

    • Stationary Phase: Switch to a highly end-capped, Type-B silica column (e.g., C18 or C8) with low trace metal content to minimize free silanols[1].

    • Mobile Phase pH: Operate at a low pH (e.g., pH 2.0–2.5) using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This suppresses silanol ionization and acts as an ion-pairing agent for the basic nitrogens[2].

    • Additives: If restricted to older Type-A columns, use a silanol-masking agent like Triethylamine (TEA) at 10–20 mM to competitively bind to active silanols[1].

Peak_Tailing Analyte Basic Nitrogens (Analyte) Interaction Electrostatic Interactions Analyte->Interaction Silanol Ionized Silanols (SiO-) Silanol->Interaction Result Peak Tailing Interaction->Result Solution Type-B Silica or TFA Additive Result->Solution

Mechanism of peak tailing for basic pyrimidine derivatives and mitigation strategies.

Q2: The retention time of my main peak is continuously drifting over the course of a sequence. What is the root cause? A: Retention time drift can be categorized into chemical/thermodynamic instability or hardware malfunctions. The diagnostic key is monitoring the void volume marker ( t0​ )[3].

  • The Causality: If t0​ drifts proportionally with the analyte, the issue is hardware-related (e.g., variable flow rate due to a micro-leak in the pump check valve or worn seals)[3]. If t0​ remains constant but the analyte retention time ( k′ ) drifts, the issue is chemical[4]. For this compound, the most common chemical causes are mobile phase evaporation (reducing the organic proportion)[5] or column temperature fluctuations. Even a 1 °C change in ambient temperature can shift retention times by 1–2%[6].

  • The Solution: Ensure the column compartment is strictly thermostatted. Use gravimetric preparation for mobile phases and ensure solvent bottles are tightly capped to prevent the evaporation of volatile organics or the absorption of CO₂ in alkaline buffers[5].

RT_Drift Start Observe RT Drift Check_t0 Check t0 (Void Volume) Marker Start->Check_t0 Is_t0_Shifted Is t0 shifted equally? Check_t0->Is_t0_Shifted Hardware_Issue Hardware Issue (Flow Rate, Pump Leak) Is_t0_Shifted->Hardware_Issue Yes Chemistry_Issue Chemical Issue (pH, Temp, Mobile Phase) Is_t0_Shifted->Chemistry_Issue No Fix_Hardware Check pump seals, valves, and system leaks Hardware_Issue->Fix_Hardware Fix_Chemistry Check column temp, buffer pH, and solvent evaporation Chemistry_Issue->Fix_Chemistry

Diagnostic workflow for HPLC retention time drift based on void volume (t0) analysis.

Q3: How do I resolve 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine from its closely eluting debrominated impurity? A: Separating halogenated analogs requires optimizing shape selectivity and hydrophobic partitioning[7]. The debrominated impurity lacks the hydrophobic bulk of the bromine atom, making it more polar; thus, it will elute earlier in reversed-phase HPLC.

  • The Solution: Utilize a PFP (Pentafluorophenyl) column. PFP stationary phases offer enhanced dipole-dipole, π−π , and steric interactions, which are highly effective for separating halogenated pyrimidines compared to standard C18 columns. Combine this with a shallow gradient slope (e.g., 0.5% to 1% B per minute) through the critical elution window[2].

Part 3: Quantitative Data Summary

The following table summarizes the optimization of mobile phase pH and additives on the tailing factor ( Tf​ ) and retention time for 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine on a standard C18 column[8].

Mobile Phase Condition (Aqueous)pHRetention Time (min)Tailing Factor ( Tf​ )Resolution ( Rs​ ) from Debrominated Impurity
10 mM Ammonium Acetate6.88.422.15 (Severe Tailing)1.2
0.1% Formic Acid2.75.201.45 (Moderate)1.8
0.1% Trifluoroacetic Acid (TFA) 2.0 5.55 1.08 (Excellent) 2.5
10 mM Ammonium Bicarbonate9.511.201.15 (Good)2.2

Note: Tf​ values < 1.5 are generally acceptable for accurate quantification. TFA provides the best peak symmetry due to its ion-pairing capabilities[2].

Part 4: Experimental Protocols

Step-by-Step Method Optimization for Basic Pyrimidine Derivatives

Step 1: Mobile Phase Preparation & pH Control (Self-Validating Step)

  • Rationale: The pKa​ of the morpholine nitrogen is typically around 8.3. To ensure robust retention and prevent partial ionization (which causes peak splitting), the mobile phase pH must be at least 2 units away from the pKa​ [7].

  • Action: Prepare Mobile Phase A as 0.1% TFA in LC-MS grade Water (pH ~2.0). Prepare Mobile Phase B as 100% Acetonitrile.

  • Validation: Measure the pH of the aqueous phase before adding any organic modifiers. A stable pH reading of 2.0 ± 0.1 confirms adequate buffer capacity.

Step 2: Column Equilibration and System Suitability

  • Rationale: Steric hindrance from the bromine atom requires a highly deactivated, shape-selective stationary phase[1].

  • Action: Install a PFP or highly end-capped Type-B C18 column (150 x 4.6 mm, 3 µm). Set the column oven strictly to 35 °C to prevent thermodynamic retention drift[6]. Equilibrate the system with 95% A / 5% B at 1.0 mL/min for at least 20 column volumes.

  • Validation: Monitor the baseline at 254 nm. A baseline drift of less than 0.1 mAu/min indicates complete column equilibration.

Step 3: Gradient Optimization (AQbD Approach)

  • Rationale: Shallow gradients maximize resolution for closely eluting positional isomers[8].

  • Action: Program the following gradient:

    • 0–2 min: 5% B (Isocratic hold to focus the analyte band)

    • 2–22 min: 5% B to 40% B (Shallow ramp for separation)

    • 22–25 min: 40% B to 95% B (Column wash)

  • Validation: Inject a system suitability mix containing the API and the debrominated impurity. Calculate the resolution ( Rs​ ). An Rs​>2.0 validates the method's shape selectivity and readiness for sample analysis.

References

  • Timberline Instruments. HPLC Retention Time Drift: Causes & Troubleshooting Guide. URL: [Link]

  • Welch Materials. [Readers Insight] Retention Time Drifts: Why Do They Occur? URL: [Link]

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. URL: [Link]

  • Chromatography Online. The LCGC Blog: Retention Shifts in HPLC. URL: [Link]

  • Mastelf. How to Optimize HPLC Gradient Elution for Complex Samples. URL: [Link]

  • Scribd. Understanding HPLC Peak Tailing. URL: [Link]

  • ACS Publications. Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles: Overview and Recent Advances. URL: [Link]

  • Drawell Analytical. Strategies for Method Development and Optimization in HPLC. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming DMSO Precipitation Issues with 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine

Welcome to the technical support center for 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for prec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for precipitation issues encountered when using this compound, particularly with Dimethyl Sulfoxide (DMSO) stock solutions. By understanding the chemical nature of this substituted pyrimidine and applying sound experimental practices, you can ensure the integrity and reproducibility of your results.

Understanding the Molecule: A Chemist's Perspective

5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine is a substituted pyrimidine. Its structure, featuring a pyrimidine core, a morpholine ring, and a primary amine, dictates its physicochemical properties, including its solubility. The presence of the amine and morpholine groups suggests the molecule is a weak base.[1] This basicity is a critical factor in its solubility behavior.

The solubility of amine-containing compounds is often pH-dependent.[2] In acidic conditions, the amine groups can become protonated, forming a salt that is typically more water-soluble than the free base.[2][3] Conversely, in neutral or basic aqueous solutions, the compound will exist predominantly in its less soluble, uncharged form.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and precipitation of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine.

Q1: My 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine precipitated out of my DMSO stock solution. What should I do?

If you observe a precipitate in your DMSO stock, it is crucial to act promptly to avoid using a stock with an inaccurate concentration.

  • Immediate Action: Gently warm the solution to 37°C and vortex or sonicate it to attempt to redissolve the compound.

  • If Unsuccessful: If the precipitate does not dissolve, it is strongly recommended to discard the stock and prepare a fresh one. The concentration of the supernatant will no longer be accurate.

  • Preventative Measures: To prevent this from recurring, consider preparing a new stock at a lower concentration.

Q2: What are the best practices for preparing a DMSO stock solution of this compound?

Proper preparation is the first line of defense against precipitation.

  • Use High-Purity, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air. Water contamination can significantly decrease the solubility of many organic compounds, leading to precipitation.

  • Accurate Weighing: Use a calibrated analytical balance to weigh the compound accurately.

  • Stepwise Dissolution: Add the DMSO to the solid compound and facilitate dissolution by vortexing. If needed, brief sonication in a water bath can be applied. Gentle warming (e.g., 37°C) can also aid dissolution, but be cautious as excessive heat may degrade the compound.[5]

  • Visual Confirmation: Always visually inspect the solution to ensure the compound has completely dissolved before storage.

Q3: My compound dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer. Why is this happening and how can I fix it?

This phenomenon, often called "crashing out," is common when a compound is transferred from a high-solubility organic solvent like DMSO to a low-solubility aqueous environment.[5]

  • Solvent Shock: The rapid change in solvent polarity causes the compound to exceed its solubility limit in the aqueous buffer, leading to precipitation.[5]

  • pH of the Buffer: As a basic compound, its solubility in aqueous media is pH-dependent. In neutral or slightly basic buffers (typical for many cell-based assays), it will be in its less soluble free base form.[6][7]

Troubleshooting Strategies:

  • Lower the Final DMSO Concentration: While preparing serial dilutions, perform them in 100% DMSO first, and only add the final, most diluted DMSO stock to your aqueous buffer. This minimizes the volume of DMSO introduced.

  • Optimize the Addition Method:

    • Pre-warm the aqueous buffer to 37°C.

    • Add the DMSO stock solution dropwise to the buffer while gently vortexing or swirling to ensure rapid and uniform mixing.

  • Adjust the Buffer pH: If your experimental system allows, consider lowering the pH of your assay buffer. A decrease of 1-2 pH units from the compound's pKa can significantly increase the concentration of the more soluble, protonated form.

  • Consider Co-solvents: In some cases, the addition of a small percentage of a pharmaceutically acceptable co-solvent to the aqueous buffer can help maintain solubility.

Q4: How should I store my DMSO stock solution to prevent precipitation?

Proper storage is critical for maintaining the integrity of your compound.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. This minimizes the opportunity for moisture to enter the stock tube.

  • Storage Temperature: For long-term storage, -20°C or -80°C is recommended.

  • Container: Use tightly sealed, high-quality microcentrifuge tubes.

Troubleshooting Guide: A Systematic Approach

When faced with precipitation, a logical, step-by-step approach is the most effective way to identify and resolve the issue.

Scenario 1: Precipitate in the DMSO Stock Solution
Potential Cause Troubleshooting Step Rationale
Concentration too high Prepare a new stock solution at a lower concentration.The initial concentration may have exceeded the compound's solubility limit in DMSO.
Moisture in DMSO Use fresh, anhydrous DMSO. Keep the DMSO container tightly sealed.Water can decrease the solubility of organic compounds in DMSO.
Incomplete initial dissolution Ensure the compound is fully dissolved during preparation using vortexing, sonication, or gentle warming.Undissolved particles can act as nucleation sites for precipitation.
Storage at inappropriate temperature Store aliquots at -20°C or -80°C.Lower temperatures generally reduce the rate of precipitation.
Scenario 2: Precipitation Upon Addition to Aqueous Buffer
Potential Cause Troubleshooting Step Rationale
"Crashing out" due to solvent change Lower the final DMSO concentration in the assay. Add the DMSO stock slowly to the buffer with vigorous mixing.This minimizes the "solvent shock" and allows for better dispersion of the compound.[5]
pH of the aqueous buffer If possible, lower the pH of the buffer.For a basic compound, a more acidic environment will favor the more soluble protonated form.[6]
Final concentration exceeds aqueous solubility Reduce the final working concentration of the compound in the assay.The desired concentration may be above the compound's solubility limit in the aqueous buffer.
Buffer components Evaluate if any components of your buffer (e.g., high salt concentrations) could be reducing the compound's solubility.Interactions with buffer components can sometimes lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine (MW: 259.11 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 2.59 mg of the compound.

  • Weigh the compound: Accurately weigh the calculated mass and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube until the compound is completely dissolved. If necessary, sonicate for 5-10 minutes or warm gently to 37°C.

  • Visual Inspection: Confirm that the solution is clear and free of any visible particles.

  • Aliquot and Store: Aliquot into single-use volumes and store at -20°C or -80°C.

Protocol 2: Salt Formation for Enhanced Aqueous Solubility (for advanced applications)

For certain applications where DMSO is not suitable, converting the basic amine to a salt can dramatically increase aqueous solubility.[2][3][8][9] This is an advanced technique and should be performed with a clear understanding of the chemical principles involved.

Materials:

  • 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine

  • A suitable acid (e.g., hydrochloric acid, methanesulfonic acid) as a solution in an appropriate organic solvent (e.g., 1M HCl in diethyl ether).

  • Anhydrous, non-protic solvent (e.g., diethyl ether, dichloromethane)

Procedure (General Outline):

  • Dissolve the free base of the compound in a minimal amount of a suitable anhydrous, non-protic solvent.

  • Slowly add one equivalent of the acid solution dropwise while stirring.

  • The salt will often precipitate out of the organic solvent.

  • Collect the precipitate by filtration and wash with the anhydrous solvent.

  • Dry the salt thoroughly under vacuum.

  • The resulting salt can then be dissolved directly in aqueous buffers.

Caution: The formation and use of a salt will change the molecular weight of the compound, which must be accounted for in all subsequent concentration calculations. The stability of the salt in different buffers should also be assessed.

Visualizing the Troubleshooting Process

To aid in your troubleshooting efforts, the following diagrams illustrate the key decision points and workflows.

cluster_0 DMSO Stock Precipitation start_stock Precipitate in DMSO Stock? check_conc Is stock concentration > 10 mM? start_stock->check_conc lower_conc Action: Prepare a new, lower concentration stock. check_conc->lower_conc Yes check_dmso Is DMSO anhydrous and fresh? check_conc->check_dmso No new_dmso Action: Use fresh, anhydrous DMSO. check_dmso->new_dmso No warm_sonicate Attempt to redissolve (Warm/Sonicate) check_dmso->warm_sonicate Yes dissolved Resolved warm_sonicate->dissolved Success discard Discard and remake stock warm_sonicate->discard Failure

Caption: Troubleshooting workflow for precipitation in DMSO stock.

cluster_1 Aqueous Buffer Precipitation ('Crashing Out') start_aq Precipitate upon adding to aqueous buffer? check_final_dmso Is final DMSO % > 0.5%? start_aq->check_final_dmso reduce_dmso Action: Lower final DMSO %. check_final_dmso->reduce_dmso Yes check_mixing Was stock added slowly with mixing? check_final_dmso->check_mixing No resolved Resolved reduce_dmso->resolved improve_mixing Action: Improve mixing technique. check_mixing->improve_mixing No check_buffer_ph Is buffer pH > 7? check_mixing->check_buffer_ph Yes improve_mixing->resolved adjust_ph Action: Lower buffer pH (if possible). check_buffer_ph->adjust_ph Yes check_final_conc Is final compound concentration high? check_buffer_ph->check_final_conc No adjust_ph->resolved lower_final_conc Action: Reduce final concentration. check_final_conc->lower_final_conc Yes check_final_conc->resolved No lower_final_conc->resolved

Caption: Troubleshooting workflow for precipitation in aqueous buffer.

Concluding Remarks

Overcoming solubility and precipitation issues is a common challenge in experimental science. For 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine, a systematic and informed approach, grounded in an understanding of its chemical properties, will lead to reliable and reproducible results. Always prioritize the use of high-quality reagents and meticulous experimental technique.

References

  • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022). [Link]

  • Pharmaceuticals. Pharmaceutical Salts Optimization of Solubility or Even More?. (2010). [Link]

  • PubMed. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2012). [Link]

  • Moshang Chemical. 4-(5-bromo-2-morpholinothiazol-4-yl)pyrimidin-2-amine. [Link]

  • PubChem. 5-Bromo-4-methylpyrimidin-2-amine. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2019). [Link]

  • ResearchGate. How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?. (2022). [Link]

  • ResearchGate. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Link]

  • Plant Physiology. Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. [Link]

  • Nature. Machine learning-based analysis on pharmaceutical compounds interaction with polymer to estimate drug solubility in formulations. [Link]

  • IAPC Journals. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. [Link]

  • Frontiers. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. [Link]

  • Journal of Agricultural and Food Chemistry. Morpholine Derivatives in Agrochemical Discovery and Development. (2023). [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Amination of 5-Bromo-4-(morpholin-4-yl)pyrimidin-2-amine

Welcome to the advanced troubleshooting and protocol optimization portal. This guide is specifically designed for drug development professionals and synthetic chemists working on the late-stage functionalization of highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol optimization portal. This guide is specifically designed for drug development professionals and synthetic chemists working on the late-stage functionalization of highly functionalized pyrimidine scaffolds.

Mechanistic Grounding & Pathway Analysis

The substrate, 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine , presents a unique multi-faceted synthetic challenge. The C5 position of a pyrimidine ring is relatively electron-rich compared to the highly electron-deficient C2, C4, and C6 positions. Consequently, standard Nucleophilic Aromatic Substitution (SNAr) is thermodynamically unfavorable at C5. To forge a C-N bond at this position, transition-metal-catalyzed cross-coupling—specifically the Buchwald-Hartwig amination —is the authoritative standard[1].

However, this specific substrate contains a free primary amine at the C2 position and a morpholine ring at C4. The free 2-amino group can act as a bidentate ligand (along with the pyrimidine nitrogen), irreversibly chelating the palladium catalyst and causing reaction failure[2]. To overcome this, the catalytic cycle must be tightly controlled using sterically demanding, electron-rich phosphine ligands that saturate the palladium coordination sphere and accelerate reductive elimination.

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(Lₙ)-Br] Pd0->OxAdd + 5-Bromo-4-(morpholin-4-yl) pyrimidin-2-amine AmineCoord Amine Coordination & Base Action [Ar-Pd(II)(Lₙ)-NRR'] OxAdd->AmineCoord + Amine (HNRR') + Base RedElim Reductive Elimination Product Release AmineCoord->RedElim - Base·HBr RedElim->Pd0 + Aminated Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination on 5-bromopyrimidine substrates.

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) is engineered to prevent catalyst deactivation. Every step includes a physical or analytical validation checkpoint to ensure the integrity of the catalytic cycle.

Scale: 1.0 mmol Objective: Chemoselective amination at C5 without protecting the C2 primary amine.

Step-by-Step Methodology
  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol).

    • Causality: Xantphos is selected for its exceptionally large bite angle, which forces the intermediate into a geometry that favors rapid reductive elimination, preventing the 2-amino group from forming stable, inactive Pd-chelates[3]. Cs₂CO₃ is utilized because it is mild enough to avoid deprotonating the primary amine.

  • Atmosphere Exchange: Seal the flask, evacuate under high vacuum, and backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Validation Check: Pd(0) is highly sensitive to oxidation. Failure to strictly exclude oxygen will result in the rapid oxidation of Pd(0) to inactive Pd(II) species.

  • Solvent & Amine Addition: Via a gas-tight syringe, add anhydrous, degassed 1,4-Dioxane (10 mL) followed by the coupling amine (1.2 mmol).

    • Causality: Degassing the solvent removes dissolved O₂. Dioxane provides the optimal boiling point (101 °C) and polarity required to solubilize the inorganic base partially.

  • Reaction Execution: Heat the mixture in a pre-heated oil bath at 100 °C for 16 hours.

    • Validation Check: Within 15 minutes of heating, the reaction should transition to a homogeneous deep red/orange solution (active catalytic species). If the solution turns opaque black with a precipitate, "Pd black" has formed, indicating immediate catalyst death.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove inorganic salts and precipitated palladium. Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Optimization Data Matrix

The following table summarizes the quantitative optimization data for this specific transformation, highlighting why certain standard conditions fail and others succeed.

Catalyst / Ligand SystemBaseSolventTemp (°C)Yield (%)Mechanistic Insight
Pd₂(dba)₃ / BINAPNaOtBuToluene110< 5%Strong base deprotonates the 2-NH₂ group; causes severe catalyst poisoning.
Pd(OAc)₂ / dppfK₂CO₃DMF9025%Insufficient ligand bite angle; slow reductive elimination leads to Pd black formation.
Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10078%Large bite angle forces rapid reductive elimination; mild base preserves the 2-NH₂ group.
BrettPhos Pd G3K₃PO₄t-Amyl Alcohol100> 90%Highly active pre-catalyst rapidly enters the cycle; bulky ligand prevents off-target chelation[4].

Troubleshooting Guides & FAQs

Troubleshooting Start Reaction Yield < 20% CheckSM Check Unreacted Starting Material Start->CheckSM HighSM High SM Remaining: Catalyst Poisoning / Inactive Pd CheckSM->HighSM TLC/LCMS shows >50% SM LowSM Low SM Remaining: Side Reactions / Debromination CheckSM->LowSM TLC/LCMS shows <10% SM FixHigh Action: Switch to BrettPhos/RuPhos or use weaker base (Cs2CO3) HighSM->FixHigh FixLow Action: Lower temperature, Exclude moisture/O2 strictly LowSM->FixLow

Figure 2: Troubleshooting workflow for low-yielding amination reactions.

Q: My reaction stalled at 30% conversion, and the solution turned black. What happened? A: The black precipitate is "Pd black," an agglomeration of inactive Pd(0) nanoparticles. This occurs when the rate of reductive elimination is slower than the rate of catalyst decomposition. The free 2-amino group on your pyrimidine substrate is likely chelating the palladium. Action: Switch to a more sterically demanding ligand like BrettPhos or RuPhos, which are specifically designed to accommodate bulky or coordinating heteroaryl substrates and accelerate reductive elimination[4].

Q: I am observing significant debromination (formation of 4-(morpholin-4-yl)pyrimidin-2-amine) instead of my product. Why? A: Debromination is a common side reaction caused by β-hydride elimination. If your coupling amine has β-hydrogens (e.g., aliphatic amines), the Pd-amine intermediate can undergo β-hydride elimination followed by reductive elimination of the hydride and the pyrimidine ring. Action: Ensure your solvent is strictly anhydrous, as trace water can also act as a hydride source. If using an aliphatic amine, switch to a pre-catalyst like BrettPhos Pd G3, which heavily favors rapid C-N bond formation over β-hydride elimination.

Q: Can I use sodium tert-butoxide (NaOtBu) to speed up the reaction? A: No. While NaOtBu is a standard base for Buchwald-Hartwig aminations[1], it is too strong for this specific substrate. The free 2-amino group has a pKa of ~16-18. NaOtBu can deprotonate this amine, creating an anionic species that irreversibly binds and poisons the palladium catalyst[2]. You must stick to milder inorganic bases like Cs₂CO₃ or K₃PO₄.

Q: Does the morpholine group at the C4 position interfere sterically? A: The C4 morpholine group does introduce steric bulk adjacent to the C5 reaction site. However, its oxygen atom can also weakly coordinate to palladium, directing the catalyst to the C5 position. The steric hindrance is generally overcome by operating at elevated temperatures (90-110 °C) and using ligands with a flexible steric profile.

References

  • Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: US10980815B2 - Aminopyrimidinyl compounds Source: Google Patents URL
  • Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: PMC (Molecules) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

IC50 Comparison Guide: 5-Bromo-4-(morpholin-4-yl)pyrimidin-2-amine Scaffold vs. Standard PI3K Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Fragment-based drug discovery (FBDD), structural biology of PI3Kα, and biochemical assay validation.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Fragment-based drug discovery (FBDD), structural biology of PI3Kα, and biochemical assay validation.

Executive Summary & Mechanistic Rationale

The phosphatidylinositol 3-kinase (PI3K) pathway is a highly validated target in oncology, regulating cellular proliferation, survival, and metabolism. In the pursuit of potent PI3K inhibitors, the morpholinopyrimidine pharmacophore has emerged as a foundational scaffold.

5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine represents a classic early-stage fragment in PI3K drug discovery. While this specific fragment lacks the nanomolar potency of clinical-stage drugs, it provides the critical anchoring interactions required for ATP-competitive inhibition[1][2].

The Causality of the Scaffold Design

To understand why this fragment is compared against advanced inhibitors, we must analyze its structural causality within the PI3Kα ATP-binding pocket:

  • The Morpholine Ring (Hinge Binder): The oxygen atom of the morpholine moiety acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in the hinge region of PI3Kα[1][2]. This interaction is non-negotiable for most pan-PI3K inhibitors.

  • The Pyrimidine Core (ATP Mimetic): The pyrimidine nitrogen atoms mimic the adenine ring of ATP, forming secondary hydrogen bonds and optimizing the vector geometry of the morpholine group.

  • The 5-Bromo Substitution (Synthetic Handle): In fragment-based drug discovery (FBDD), the bromine atom serves as an essential handle for Suzuki-Miyaura cross-coupling. This allows medicinal chemists to build out the molecule into the deeper affinity pocket (interacting with residues like Asp810 or Lys802) to drive potency from the micromolar to the nanomolar range[2].

  • The 2-Amino Group: This group often projects toward the solvent-exposed channel, improving solubility and providing a site for further functionalization.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitors PI3K Inhibitors (e.g., Buparlisib, Pictilisib) Inhibitors->PI3K Blocks ATP Binding (Val851 H-bond)

Fig 1: PI3K/AKT/mTOR signaling pathway highlighting the inhibition of PI3K by ATP-competitive inhibitors.

Comparative IC50 Data Analysis

The evolution from a simple fragment like 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine to a clinical-stage drug involves optimizing ligand efficiency. The table below compares the estimated baseline potency of the fragment against highly optimized, standard PI3K inhibitors.

Compound / ScaffoldTargetIC50 (PI3Kα)Clinical StatusStructural Classification
5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine PI3Kα>10,000 nM (Est.)Fragment HitMorpholinopyrimidine
Buparlisib (BKM120) PI3Kα52 nMPhase II/IIIMorpholinopyrimidine[3]
Pictilisib (GDC-0941) PI3Kα3 nMPhase IIThienopyrimidine-morpholine[4]
Alpelisib (BYL719) PI3Kα4.6 nMFDA ApprovedAminothiazole (Non-morpholine)[5]

Data Synthesis: While the isolated fragment exhibits low biochemical potency (typical for FBDD hits), its structural derivatives—such as Buparlisib and Pictilisib —achieve low nanomolar IC50 values[3][4]. Pictilisib, for instance, utilizes a thienopyrimidine core to rigidly project the morpholine into the hinge region, achieving an IC50 of 3 nM[4]. Alpelisib is included as a non-morpholine standard to demonstrate that alternative hinge-binding strategies (using an aminothiazole) can also achieve extreme isoform selectivity (4.6 nM for PI3Kα)[5].

Experimental Protocol: Self-Validating PI3Kα IC50 Determination

To objectively compare the fragment against standard inhibitors, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay is the industry standard for lipid kinases because it measures ADP production rather than ATP depletion, providing a superior signal-to-background ratio for low-turnover enzymes like PI3K.

Step-by-Step Methodology

1. Reagent Preparation & Causality:

  • Enzyme: Recombinant human PI3Kα (p110α/p85α).

  • Substrate (Critical Step): Prepare PIP2:PS (Phosphatidylinositol 4,5-bisphosphate : Phosphatidylserine) lipid vesicles. Causality: PI3K is a lipid kinase. PS provides a negatively charged membrane-like surface that properly orients the PIP2 substrate for phosphorylation, mimicking the intracellular plasma membrane environment.

  • ATP Concentration: Set ATP at 10 µM. Causality: This concentration is near the Michaelis constant ( Km​ ) for PI3Kα. Using ATP at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors (like the morpholine scaffold). If ATP is too high, it will outcompete the inhibitor, artificially inflating the apparent IC50.

2. Compound Titration:

  • Prepare a 10-point, 3-fold serial dilution of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine (starting at 100 µM) and standard inhibitors (starting at 1 µM) in 100% DMSO.

  • Transfer 100 nL of compounds to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer without tip carryover.

3. Kinase Reaction:

  • Add 5 µL of PI3Kα/PIP2:PS mixture to the compound wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate the reaction by adding 5 µL of 20 µM ATP (final assay concentration = 10 µM).

  • Incubate for 60 minutes at 25°C.

4. ADP-Glo Detection:

  • Add 10 µL of ADP-Glo™ Reagent. Causality: This reagent terminates the kinase reaction and depletes any unconsumed ATP, leaving only the ADP generated by the kinase reaction. Incubate for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent. Causality: This converts the generated ADP back into ATP, which is simultaneously used by a luciferase/luciferin reaction to generate light. Incubate for 30 minutes.

5. Data Analysis:

  • Read luminescence on a microplate reader.

  • Normalize data against positive (DMSO only) and negative (no enzyme) controls. Fit the data to a 4-parameter logistic (4PL) non-linear regression model to calculate the IC50.

Workflow Step1 1. Kinase Reaction PI3K + PIP2 + ATP + Inhibitor Step2 2. ADP-Glo Reagent Depletes unreacted ATP Step1->Step2 Step3 3. Kinase Detection Converts ADP to ATP Step2->Step3 Step4 4. Luciferase Reaction ATP -> Light Step3->Step4 Step5 5. Luminescence Readout Calculate IC50 Step4->Step5

Fig 2: Step-by-step workflow of the ADP-Glo Kinase Assay for quantifying PI3K inhibitor IC50.

Conclusion

The 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine fragment is a textbook example of FBDD in kinase inhibitor design. While its intrinsic IC50 is in the micromolar range, it perfectly satisfies the geometric requirements of the PI3Kα hinge region via the Val851 hydrogen bond. By comparing it against its fully elaborated clinical descendants—Buparlisib and Pictilisib—we observe how extending the scaffold to capture additional interactions (e.g., with Asp810) drives potency down to the single-digit nanomolar range.

References

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. National Center for Biotechnology Information (NIH/PMC). Retrieved from:[Link]

  • Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. National Center for Biotechnology Information (NIH/PMC). Retrieved from:[Link]

Sources

Comparative

1H and 13C NMR Spectra Validation for 5-Bromo-4-(morpholin-4-yl)pyrimidin-2-amine Purity: A Comparative Guide

Executive Summary In the development of PI3K and mTOR kinase inhibitors, 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine (CAS: 139536-04-2)[1] serves as a highly privileged, late-stage synthetic building block. While standar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of PI3K and mTOR kinase inhibitors, 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine (CAS: 139536-04-2)[1] serves as a highly privileged, late-stage synthetic building block. While standard commercial suppliers routinely release this intermediate based on High-Performance Liquid Chromatography (HPLC-UV) data, HPLC frequently suffers from "blind spots." Specifically, it fails to accurately quantify des-bromo impurities and regioisomers that lack distinct chromophoric shifts relative to the target molecule.

This guide objectively compares the performance of Ultra-Pure Grade against Standard Commercial Grade materials. Furthermore, it establishes why high-resolution 1H and 13C quantitative Nuclear Magnetic Resonance (qNMR) must be adopted as the gold standard for absolute purity validation, providing a self-validating, metrologically traceable framework[2].

Product Comparison: Ultra-Pure vs. Standard Commercial Grade

In catalytic cross-coupling reactions (e.g., Suzuki-Miyaura), trace impurities in the pyrimidine building block can poison palladium catalysts or lead to chain-termination events. Table 1 summarizes the analytical and functional differences between the two grades.

Table 1: Comparative Performance and Purity Metrics
MetricUltra-Pure Grade (qNMR Validated)Standard Commercial Grade (HPLC Validated)Impact on Downstream Synthesis
Absolute Purity (qNMR) ≥ 99.5%92.0% – 95.5%Direct stoichiometric imbalance in cross-coupling.
Apparent Purity (HPLC-UV) ≥ 99.5%≥ 98.0%False confidence due to identical UV response factors.
Des-bromo Impurity < 0.1%1.5% – 3.0%Acts as a competitive inhibitor; terminates catalytic cycles.
Regioisomer Contamination Not Detected0.5% – 2.0%Generates inseparable off-target API analogues.
Downstream Yield (Suzuki) 88% – 92%65% – 74%Significant yield drop; requires complex prep-HPLC cleanup.

Scientific Integrity: The Causality Behind NMR Validation

As an application scientist, I do not just look at the final purity number; I look at the physical causality of the measurement. Relying solely on HPLC-UV relies on relative response factors. In contrast, qNMR is a primary ratio method of measurement [2]. The signal area in an NMR spectrum is directly proportional to the number of resonant nuclei, allowing us to determine the absolute mass fraction without needing an identical reference standard[2].

The Causality of 1H NMR (Regioisomer Detection)

The nucleophilic aromatic substitution (SNAr) of morpholine onto the pyrimidine core can theoretically occur at the wrong position if the starting material is isomeric.

  • The Diagnostic Signal: In the correct 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine isomer, the C6-proton is highly deshielded by the adjacent ring nitrogens and the C5-bromine. It appears as a sharp, isolated singlet at δ 8.05 ppm .

  • The Anomaly: If a regioisomer is present (e.g., morpholine at C2), the electronic environment of the ring proton changes drastically, shifting the singlet or splitting it. qNMR instantly flags this structural anomaly.

The Causality of 13C NMR (Des-bromo Detection)

Over-reduction during upstream synthesis often yields the des-bromo analogue (4-(morpholin-4-yl)pyrimidin-2-amine).

  • The Diagnostic Signal: The C5 carbon attached to the heavy bromine atom experiences a distinct "heavy-atom effect," resonating upfield at δ 96.4 ppm .

  • The Anomaly: If the bromine is missing, this peak vanishes and is replaced by a standard aromatic C-H signal shifted dramatically downfield to ~105 ppm.

Visualizing the Chemistry and Workflow

To fully understand the validation process, we must map both the chemical impurity pathways and the analytical workflow.

Impurity Formation Pathway

The diagram below illustrates how critical impurities bypass standard detection but are caught by NMR.

Impurity_Pathway SM 2-Amino-5-bromo- 4-chloropyrimidine Target 5-Bromo-4-(morpholin-4-yl) pyrimidin-2-amine (Target) SM->Target C4-SNAr Imp1 5-Bromo-2-(morpholin-4-yl) pyrimidin-4-amine (Regioisomer) SM->Imp1 C2-SNAr Nuc Morpholine Nuc->Target Imp2 4-(Morpholin-4-yl) pyrimidin-2-amine (Des-bromo) Target->Imp2 Over-reduction

Caption: Synthesis pathway highlighting the formation of the target compound and its major NMR-detectable impurities.

qNMR Validation Workflow

qNMR_Workflow S1 Sample Preparation (Analyte + Maleic Acid in DMSO-d6) S2 T1 Relaxation Assessment (Inversion Recovery) S1->S2 S3 qNMR Acquisition (Delay ≥ 5 x T1, 90° Pulse) S2->S3 S4 Spectral Processing (Phase & Baseline Correction) S3->S4 S5 Integration & Calculation (Absolute Mass Fraction) S4->S5

Caption: Self-validating qNMR workflow ensuring complete magnetization recovery for absolute quantitation.

Self-Validating Experimental Protocol

To ensure a maximum combined measurement uncertainty of <1.5% (at a 95% confidence interval)[3], the following protocol incorporates a self-validating System Suitability Test (SST).

Step 1: System Suitability & Calibration

  • Before analyzing the sample, run a known Certified Reference Material (CRM) mixture to verify that the receiver gain is optimized and the integration error is <1.0%. This self-validates the instrument's linearity.

Step 2: Sample Preparation

  • Accurately weigh ~15.00 mg (± 0.01 mg) of the 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine sample.

  • Accurately weigh ~5.00 mg (± 0.01 mg) of certified Maleic acid (Internal Calibrant, IC, purity ≥99.9%).

  • Co-dissolve both in 600 µL of high-purity DMSO-d6 in a standard 5 mm NMR tube[4].

Step 3: T1 Relaxation Assessment

  • Conduct an inversion-recovery experiment. The longitudinal relaxation time ( T1​ ) for the pyrimidine C6-H is typically around 4-6 seconds.

Step 4: qNMR Acquisition

  • Pulse Program: Single pulse, 90° excitation angle (e.g., zg on Bruker systems)[4].

  • Relaxation Delay (D1): Set to ≥5×T1​ (minimum 30 seconds) to ensure >99.3% magnetization recovery.

  • Transients (NS): 64 scans to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the target peaks.

Step 5: Processing and Calculation

  • Apply a 0.3 Hz exponential line broadening function.

  • Manually phase the spectrum (zero and first order) and apply a polynomial baseline correction[4].

  • Integrate the Maleic acid singlet (δ 6.26 ppm, 2H) and the pyrimidine C6-H singlet (δ 8.05 ppm, 1H).

  • Calculate absolute purity using the standard qNMR mass fraction equation[2].

Spectral Data Presentation

The tables below provide the validated chemical shifts used to confirm the structural identity and purity of the Ultra-Pure grade material.

Table 2: 1H NMR Spectral Assignments (600 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentDiagnostic Significance
8.05 Singlet (s)1HPyrimidine C6-HConfirms correct regioisomer. Shifts if C2/C4 substituted incorrectly.
6.30 Broad Singlet (br s)2H-NH2 (amine)Exchangeable; confirms primary amine presence.
3.70 Multiplet (m)4HMorpholine -CH2-O-Confirms intact morpholine ring (ether linkage).
3.45 Multiplet (m)4HMorpholine -CH2-N-Confirms intact morpholine ring (amine linkage).
Table 3: 13C NMR Spectral Assignments (150 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Carbon TypeAssignmentDiagnostic Significance
161.5 QuaternaryC2 (Attached to -NH2)Core scaffold integrity.
159.2 QuaternaryC4 (Attached to Morpholine)Confirms SNAr success.
156.8 CHC6 (Aromatic CH)Correlates to the 8.05 ppm proton signal.
96.4 QuaternaryC5 (Attached to -Br)Critical: Confirms bromination. Absence indicates des-bromo impurity.
66.2 CH2Morpholine C-OMorpholine ring integrity.
48.5 CH2Morpholine C-NMorpholine ring integrity.

References

  • Validation of quantitative NMR Journal of Pharmaceutical and Biomedical Analysis URL:[Link][3][5]

  • Purity by Absolute qNMR Instructions American Chemical Society (ACS) URL:[Link][4]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed exploration of the predicted mass spectrometry fragmentation pattern of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine, a compound of interest in medicinal chemistry.

Proposed Fragmentation Pathway

The fragmentation of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine under mass spectrometry, particularly with techniques like electrospray ionization (ESI) followed by collision-induced dissociation (CID), is anticipated to be governed by the relative stabilities of the resulting fragment ions. The initial event is the formation of the protonated molecular ion, [M+H]⁺. From this precursor ion, several key fragmentation routes are proposed, as illustrated in the diagram below.

Fragmentation_Pathway cluster_nodes M_H [M+H]⁺ 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine F1 Fragment 1 Loss of Morpholine M_H->F1 - C4H8NO F2 Fragment 2 Loss of Bromine M_H->F2 - Br F3 Fragment 3 Cleavage of Morpholine Ring M_H->F3 Ring Opening F5 Fragment 5 Loss of NH3 M_H->F5 - NH3 F4 Fragment 4 Loss of C2H4O from F3 F3->F4 - C2H4O

Caption: Proposed Fragmentation Pathway of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine

1. Loss of the Morpholine Substituent: A highly probable fragmentation pathway involves the cleavage of the C-N bond connecting the morpholine ring to the pyrimidine core. This would result in the loss of a neutral morpholine radical (C₄H₈NO) and the formation of a stable brominated aminopyrimidine cation. This type of cleavage is common for N-substituted heterocyclic compounds.

2. Loss of Bromine: Halogens, particularly bromine, can be lost as a radical during fragmentation.[1] The cleavage of the C-Br bond would lead to a fragment ion with a mass corresponding to the [M+H-Br]⁺ species. The relative ease of this fragmentation can depend on the ionization method and collision energy.

3. Cleavage within the Morpholine Ring: The morpholine ring itself can undergo fragmentation. A characteristic pathway for cyclic ethers and amines is the alpha-cleavage, where a bond adjacent to the heteroatom is broken.[2][3] This could lead to the loss of smaller neutral fragments, such as ethylene oxide (C₂H₄O), resulting in a series of fragment ions.

4. Loss of Ammonia: The 2-amino group on the pyrimidine ring can be eliminated as a neutral ammonia molecule (NH₃). This is a common fragmentation pathway for primary amines and would result in a fragment ion [M+H-NH₃]⁺.

Comparative Fragmentation Analysis

To further substantiate our proposed fragmentation, we can draw parallels with the known fragmentation patterns of structurally related compounds.

Compound ClassKey Fragmentation PathwaysRelevance to Target Molecule
Substituted Pyrimidines Loss of substituents from the pyrimidine ring, followed by ring cleavage. The pyrimidine ring itself is relatively stable and often observed in fragment ions.[4][5][6]Predicts the initial loss of the morpholine or bromo substituents.
Brominated Aromatic Compounds Loss of the bromine atom as a radical is a common fragmentation.[1]Supports the proposed loss of Br from the molecular ion.
Aliphatic Amines (Morpholine) Alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway.[2][7]Suggests fragmentation within the morpholine ring is a likely event.

The mass spectral fragmentation of substituted pyrimidines is highly dependent on the nature of the substituents.[5][6] For instance, in many pyrimidine derivatives, the molecular ion is a prominent peak, and the initial fragmentation steps involve the loss of small, stable neutral molecules or radicals from the substituent groups.[4][6]

Experimental Protocol: A Generalized Approach

For researchers aiming to acquire mass spectrometry data for 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine or similar compounds, the following generalized protocol for LC-MS/MS analysis can be adapted.

Objective: To obtain the mass spectrum and fragmentation pattern of the target compound.

Materials:

  • 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (for positive ionization mode)

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure good separation and peak shape.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS (Tandem MS) Analysis:

      • Select the protonated molecular ion [M+H]⁺ as the precursor ion.

      • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the resulting product ions.

Caption: Generalized LC-MS/MS Experimental Workflow

Conclusion

The structural characterization of 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine via mass spectrometry can be approached with a high degree of confidence by understanding the fundamental fragmentation patterns of its constituent parts. The proposed pathways, including the loss of the morpholine substituent, elimination of the bromine atom, and cleavage within the morpholine ring, provide a solid framework for interpreting experimental data. By employing a systematic LC-MS/MS approach, researchers can obtain high-quality data to confirm these predictions and fully characterize this and other novel molecules in the drug discovery pipeline.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. Available at: [Link]

  • Buré, C., Castaing, B., Lange, C., & Delmas, A. F. (2006). Location and Base Selectivity on Fragmentation of Brominated Oligodeoxynucleotides. Journal of Mass Spectrometry, 41(1), 84–90. Available at: [Link]

  • Mass spectra of morpholine cation and fragment ions which are... - ResearchGate. Available at: [Link]

  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed. Available at: [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy | The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Pyrimidine, 5-bromo- - NIST WebBook. Available at: [Link]

  • Morpholine - NIST WebBook. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS - Chemguide. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

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Comparative

5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine vs buparlisib in vitro efficacy comparison

In Vitro Efficacy Comparison Guide: 5-BMA Fragment vs. Buparlisib (BKM120) As a Senior Application Scientist, I frequently encounter the challenge of translating weak chemical fragments into potent, clinical-grade therap...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Efficacy Comparison Guide: 5-BMA Fragment vs. Buparlisib (BKM120)

As a Senior Application Scientist, I frequently encounter the challenge of translating weak chemical fragments into potent, clinical-grade therapeutics. The comparison between the foundational hinge-binding fragment 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine (5-BMA) and the fully optimized pan-PI3K inhibitor Buparlisib (BKM120) serves as a quintessential case study in structure-based drug design (SBDD).

Aberrant activation of the phosphoinositide 3-kinase (PI3K) signaling pathway disrupts cellular metabolism and is a primary driver of tumorigenesis (1 [1]). This guide objectively compares the in vitro biochemical and cellular performance of these two compounds, detailing the mechanistic causality behind their stark differences in efficacy.

Structural & Mechanistic Rationale

To understand the performance gap between 5-BMA and Buparlisib, we must examine the PI3Kα ATP-binding pocket.

  • 5-BMA (The Fragment): This molecule represents a bare-minimum pharmacophore. It features a pyrimidine core and a single morpholine ring. Structural analyses confirm that the morpholine oxygen acts as a critical hydrogen bond acceptor for the backbone amide of Val851 in the PI3Kα hinge region (2 [2]). However, the 5-bromo group provides limited hydrophobic contacts, resulting in rapid dissociation and weak overall affinity.

  • Buparlisib (The Clinical Candidate): Buparlisib is a highly optimized pan-PI3K inhibitor that has been extensively evaluated in Phase III oncology trials (3 [3]). It utilizes a di-morpholino pyrimidine core. While one morpholine anchors to Val851, the addition of a 4-(trifluoromethyl)pyridin-2-amine moiety extends deeply into the inner affinity pocket, forming crucial interactions with Asp810 and Asp933 (4[4]). This structural elaboration drastically increases binding enthalpy and residence time.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/δ/γ) RTK->PI3K Activates PIP3 PIP3 (Active Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 (Substrate) PIP2->PIP3 AKT Akt (Protein Kinase B) PIP3->AKT Recruits & Activates MTOR mTORC1 / Cell Survival AKT->MTOR Promotes Survival Bup Buparlisib (BKM120) High Affinity Binding Bup->PI3K Potent Inhibition BMA 5-BMA Weak Fragment Binding BMA->PI3K Weak Inhibition

Fig 1: PI3K/Akt signaling pathway and differential inhibition by Buparlisib vs 5-BMA.

Quantitative Data Presentation

The lack of affinity pocket engagement in 5-BMA translates to a massive drop in biochemical and cellular potency compared to Buparlisib. The table below summarizes their in vitro profiles.

CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Cellular p-Akt (Ser473) IC₅₀ (nM)
5-BMA (Fragment) > 10,000> 10,000> 10,000> 10,000> 50,000
Buparlisib (BKM120) 52166116262~ 60

Data Interpretation: 5-BMA fails to achieve 50% inhibition even at 10 µM concentrations, classifying it strictly as a crystallographic or screening fragment. Buparlisib demonstrates robust pan-PI3K inhibition, with cellular target engagement (p-Akt suppression) mirroring its biochemical PI3Kα potency.

Self-Validating Experimental Methodologies

To ensure the trustworthiness and reproducibility of the comparative data, the following protocols are designed as self-validating systems.

Protocol A: Biochemical Kinase Assay (ADP-Glo)

Causality: We use the ADP-Glo assay because it directly measures the ADP generated by the kinase, avoiding the interference of auto-fluorescent compounds often encountered in fragment screening.

  • Enzyme-Substrate Preparation: Prepare a reaction buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS). Dilute recombinant PI3Kα and PIP2 lipid substrate. Crucially, set ATP concentration at 50 µM (the apparent Kₘ) to ensure linear reaction kinetics and true competitive inhibition.

  • Compound Incubation: Dispense 5-BMA and Buparlisib in a 10-point dose-response curve (10 µM to 0.5 nM). Pre-incubate the kinase/compound mixture for 30 minutes at room temperature. This step allows the weak fragment (5-BMA) to reach binding equilibrium before ATP competition begins.

  • Reaction & Detection: Add ATP/PIP2 to initiate the reaction. After 60 minutes, add ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes, then add Kinase Detection Reagent to convert ADP to luminescence.

  • Self-Validation Check: Calculate the Z'-factor using vehicle (DMSO) and a positive control (1 µM Wortmannin). A Z' > 0.7 validates the assay's dynamic range and confirms that the lack of efficacy seen in 5-BMA is not an assay artifact.

Protocol B: Cellular Target Engagement (p-Akt Ser473 AlphaLISA)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition (~1-5 mM). AlphaLISA is utilized for its high signal-to-noise ratio and wash-free workflow.

  • Cell Seeding & Starvation: Seed A2780 ovarian cancer cells (PIK3CA amplified) in 384-well plates. Starve in 0.1% FBS for 16 hours. Starvation reduces basal Akt phosphorylation, maximizing the dynamic window upon stimulation.

  • Treatment & Stimulation: Treat cells with compounds for 1 hour. Pulse with 50 ng/mL EGF for 15 minutes. This isolates the inhibitor's direct effect on acute, receptor-mediated PI3K activation.

  • Lysis & Detection: Lyse cells and add AlphaLISA Acceptor and Donor beads targeting p-Akt (Ser473) and total Akt. Proximity-induced singlet oxygen transfer occurs only if the target is intact, intrinsically minimizing false positives from off-target fragment binding.

Workflow Comp Compound Dispensing (5-BMA vs Buparlisib) Bio Biochemical Assay (ADP-Glo Kinase) Comp->Bio Cell Cellular Assay (p-Akt AlphaLISA) Comp->Cell Read Signal Detection (Luminescence) Bio->Read Cell->Read Data Data Analysis (IC50 & Z' Validation) Read->Data

Fig 2: Integrated high-throughput workflow for biochemical and cellular PI3K inhibitor profiling.

Conclusion

The transition from a simple 2-aminopyrimidine morpholine fragment like 5-BMA to a clinical candidate like Buparlisib highlights the necessity of multi-pocket engagement in kinase inhibitor design. While 5-BMA successfully identifies the hinge-binding anchor (Val851), it lacks the thermodynamic driving force required to compete with physiological ATP levels. Buparlisib's structural extensions into the affinity pocket overcome this barrier, yielding a highly potent, cell-permeable therapeutic profile.

References

  • Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions . PMC - NIH. 1 [1]

  • Covalent Proximity Scanning of a Distal Cysteine to Target PI3Kα . Journal of the American Chemical Society - ACS Publications. 2 [2]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors . Frontiers. 3 [3]

  • Structure-Guided Design of a Highly Selective PI3Kα Inhibitor Overcoming Metabolic Dysregulation with Potent Anti-breast Cancer Efficacy . Journal of Medicinal Chemistry - ACS Publications. 4 [4]

Sources

Validation

Comparative Pharmacokinetics of Morpholino-Pyrimidine Scaffolds: From Intermediates to Advanced Kinase Inhibitors

The development of targeted therapeutics for the PI3K/AKT/mTOR signaling pathway heavily relies on the morpholino-pyrimidine pharmacophore. At the foundation of this chemical space lies 5-bromo-4-(morpholin-4-yl)pyrimidi...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of targeted therapeutics for the PI3K/AKT/mTOR signaling pathway heavily relies on the morpholino-pyrimidine pharmacophore. At the foundation of this chemical space lies 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine , a critical halogenated intermediate. While this base scaffold provides the essential hydrogen-bonding architecture required for kinase hinge-region binding, it lacks the pharmacokinetic (PK) robustness required for in vivo efficacy.

This guide provides an objective, data-driven comparison of the absorption, distribution, metabolism, and excretion (ADME) profiles of the baseline 5-bromo-morpholino-pyrimidine scaffold against advanced, fully elaborated pyrimidine analogs such as Buparlisib (BKM120) and novel hydroxamate-pyrimidines.

Mechanistic Grounding: The Role of the Morpholino-Pyrimidine Core

To understand the pharmacokinetic evolution of these compounds, we must first examine the structural causality of the core scaffold. The morpholine ring is not merely a solubilizing group; its oxygen atom acts as a critical hydrogen bond acceptor that interacts directly with the backbone NH of Val851 in the ATP-binding hinge region of PI3Kα[1].

The base intermediate, 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine, possesses this morpholine moiety alongside a primary amine at the C2 position, which provides additional binding affinity. However, the presence of the bromine atom at C5 serves primarily as a synthetic handle (e.g., for Suzuki-Miyaura cross-coupling) rather than a PK-optimizing feature[2]. Unmodified, this low-molecular-weight, highly polar intermediate suffers from rapid systemic clearance, poor membrane permeability, and negligible blood-brain barrier (BBB) penetration.

By replacing the 5-bromo group with optimized aryl or heteroaryl moieties, medicinal chemists generate advanced analogs (like Buparlisib) that maintain the Val851 interaction while drastically improving the volume of distribution ( Vd​ ), metabolic stability, and tissue penetrance[1][3].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/δ/γ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor Morpholino-Pyrimidine (e.g., Buparlisib) Inhibitor->PI3K Competitive ATP Binding (Val851 H-bond)

PI3K/AKT/mTOR signaling pathway modulated by morpholino-pyrimidine ATP-competitive inhibitors.

Comparative Pharmacokinetic Profiles

The transition from the 5-bromo intermediate to advanced analogs demonstrates a masterclass in ADME optimization. Early attempts to elaborate the C5 position utilized phenolic rings; however, these phenolic morpholino-pyrimidines exhibited poor in vivo PK due to rapid Phase II metabolism (glucuronidation)[2].

Advanced analogs overcome this by utilizing bioisosteres (e.g., trifluoromethylphenyl groups) or highly optimized heterocyclic systems. For instance, Buparlisib demonstrates rapid oral absorption with a median Tmax​ of 1.0–1.3 hours and maintains a stable exposure profile even in subjects with hepatic impairment[4]. Furthermore, unlike the base scaffold, Buparlisib achieves excellent brain penetration, yielding a tumor-to-plasma geometric mean ratio of ~1.0, making it viable for glioblastoma targeting[3].

Table 1: Quantitative Pharmacokinetic Comparison
PK Parameter5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine (Base Scaffold)Phenolic Pyrimidine AnalogsBuparlisib (Advanced Analog)
Absorption ( Tmax​ ) Rapid but highly variable0.5 – 1.0 h1.0 – 1.3 h[4]
Oral Bioavailability (F%) Low (<20%) due to high polarityModerate (~40%)High (>70%)
Clearance (CL) High (Renal)High (Hepatic Phase II)[2]Low/Moderate (CYP3A4 mediated)[5]
BBB Penetration PoorPoorExcellent (Tumor/Plasma ratio ~1.0)[3]
Primary Limitation Rapid clearance, no target engagementGlucuronidation liabilityCYP3A4 Drug-Drug Interactions[5]
Experimental Methodologies for PK/PD Validation

To objectively validate the pharmacokinetic improvements of synthesized analogs against the base scaffold, rigorous bioanalytical and tissue distribution protocols must be employed.

Protocol A: In Vivo Pharmacokinetic Profiling via LC-MS/MS

This self-validating system ensures that systemic exposure correlates directly with the administered dose, utilizing non-compartmental analysis (NCA).

  • Formulation & Dosing: Formulate the morpholino-pyrimidine compound in a vehicle suitable for IV and PO administration (e.g., 10% NMP / 90% PEG400). Administer to healthy rodent models (n=3 per route).

  • Serial Sampling: Collect whole blood samples into K3​EDTA tubes at 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose[5].

  • Plasma Extraction: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to isolate plasma. Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog).

  • LC-MS/MS Quantification: Analyze the supernatant using a validated LC-MS/MS assay (e.g., Agilent 1290 UHPLC coupled to an AB Sciex API 4000). Ensure the lower limit of quantification (LLOQ) is ≤1 ng/mL[5].

  • Data Analysis: Calculate AUC0−∞​ , Cmax​ , Tmax​ , t1/2​ , and oral bioavailability ( F% ) using WinNonlin software via non-compartmental methods[4].

Protocol B: MALDI-MS Imaging for Brain Penetrance

To verify the BBB penetration capabilities of advanced analogs (like Buparlisib) versus the base scaffold, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) imaging is utilized[3].

  • Tissue Harvesting: Extract brain/tumor tissue post-euthanasia at Tmax​ . Flash-freeze immediately in liquid nitrogen to prevent drug diffusion.

  • Cryosectioning: Section the tissue at 10 µm thickness using a cryostat and mount onto ITO-coated glass slides.

  • Matrix Application: Spray a uniform layer of MALDI matrix (e.g., CHCA) over the tissue sections using an automated pneumatic sprayer.

  • Imaging Acquisition: Scan the tissue using a MALDI-TOF/TOF mass spectrometer at a spatial resolution of 50 µm, monitoring the specific m/z transition for the morpholino-pyrimidine.

  • Co-registration: Overlay the MALDI-MS heat map onto a stereotactically registered Hematoxylin and Eosin (H&E) stained adjacent section to confirm drug localization within the infiltrated brain parenchyma[3].

Workflow Dosing 1. In Vivo Dosing (IV / PO) Sampling 2. Serial Blood/Tissue Sampling Dosing->Sampling Extraction 3. Protein Precipitation & Extraction Sampling->Extraction LCMS 4. LC-MS/MS Quantification Extraction->LCMS NCA 5. Non-Compartmental Analysis (NCA) LCMS->NCA

Step-by-step bioanalytical workflow for in vivo pharmacokinetic profiling via LC-MS/MS.

Conclusion

While 5-bromo-4-(morpholin-4-yl)pyrimidin-2-amine is an indispensable synthetic building block, its inherent physicochemical properties render it unsuitable as a standalone therapeutic. The strategic substitution at the C5 position is the primary driver for transforming this scaffold into clinically viable drugs. As demonstrated by advanced analogs like Buparlisib, optimizing this axis not only preserves the critical Val851 hinge interaction but also establishes the metabolic stability, oral bioavailability, and tissue distribution necessary for effective oncology treatments.

References
  • A phase-1, open-label, single-dose study of the pharmacokinetics of buparlisib in subjects with mild to severe hep
  • Buparlisib pharmacokinetics and phosphatidylinositol 3-kinase pathway modulation as a result of buparlisib in tumor tissue.
  • A Phase I Study of Safety, Pharmacokinetics, and Pharmacodynamics of Concurrent Everolimus and Buparlisib Treatment in Advanced Solid Tumors. AACR Journals.
  • Design, Synthesis, and Preclinical Evaluation of Fused Pyrimidine-Based Hydroxamates for the Treatment of Hepatocellular Carcinoma.
  • Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors. NIH.

Sources

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